2-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidine
Overview
Description
2-{[(tert-Butyldimethylsilyl)oxy]methyl}pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidine typically involves the reaction of pyrrolidine with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Pyrrolidine+TBDMS-Cl→2-[(tert-butyldimethylsilyl)oxy]methylpyrrolidine
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-Butyldimethylsilyl)oxy]methyl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: The TBDMS group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The TBDMS group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be employed to remove the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a silyl ether, while reduction can produce a hydroxyl derivative.
Scientific Research Applications
2-{[(tert-Butyldimethylsilyl)oxy]methyl}pyrrolidine is widely used in scientific research, including:
Chemistry: As a protecting group for hydroxyl functionalities in organic synthesis.
Biology: In the synthesis of biologically active molecules.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which 2-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidine exerts its effects involves the stabilization of reactive intermediates. The TBDMS group provides steric hindrance and electronic effects that protect sensitive functional groups during chemical reactions. This allows for selective reactions to occur without unwanted side reactions.
Comparison with Similar Compounds
Similar Compounds
2-{[(tert-Butyldimethylsilyl)oxy]acetaldehyde: Used in similar applications as a protecting group.
2-{[(tert-Butyldimethylsilyl)oxy]acetic acid: Another compound with a TBDMS group used for protection in organic synthesis.
Uniqueness
2-{[(tert-Butyldimethylsilyl)oxy]methyl}pyrrolidine is unique due to its pyrrolidine ring, which provides additional reactivity and versatility in synthetic applications compared to other TBDMS-protected compounds.
Properties
IUPAC Name |
tert-butyl-dimethyl-(pyrrolidin-2-ylmethoxy)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NOSi/c1-11(2,3)14(4,5)13-9-10-7-6-8-12-10/h10,12H,6-9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSMCZJZQYDACU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204580-48-3 | |
Record name | 2-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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